molecular formula C11H22N2O3 B8257255 tert-butyl (R)-2-((methylamino)methyl)morpholine-4-carboxylate

tert-butyl (R)-2-((methylamino)methyl)morpholine-4-carboxylate

Cat. No.: B8257255
M. Wt: 230.30 g/mol
InChI Key: KNVVDVAFPTYVMC-SECBINFHSA-N
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Description

Tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methylamino group, and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate may involve large-scale flow microreactor systems. These systems allow for continuous production, which is more efficient and cost-effective. The use of advanced technologies and optimized reaction conditions ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl ester group and the morpholine ring makes it a versatile compound in organic synthesis.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules. It may serve as a lead compound in drug discovery and development.

    Medicine: Research on tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate includes its potential therapeutic applications. It may be investigated for its effects on specific biological targets and pathways.

    Industry: The compound is used in the production of various chemical products and materials. Its properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
  • Tert-butyl ®-3-(aminomethyl)morpholine-4-carboxylate

Uniqueness

Tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl ester group, methylamino group, and morpholine ring provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

tert-butyl (2R)-2-(methylaminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVVDVAFPTYVMC-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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